2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile
Overview
Description
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole (3) and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole (4) starting from 2-fluoro-4-methylpyridine is reported .
Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile” is influenced by the various substituents present in the triazole ring .
Chemical Reactions Analysis
Mucochloric acid reacted with 2-sulfanylethanol in the presence of triethylamine to give 3-chloro-5-hydroxy-4-(2-hydroxyethylsulfanyl)furan-2(5H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the different metal ions in the inner core .
Scientific Research Applications
Alzheimer's Disease Imaging
2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile, as part of the hydrophobic radiofluorinated derivatives used in positron emission tomography (PET), plays a significant role in the imaging of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease (AD) patients. This technique allows for the non-invasive monitoring of these pathological markers, facilitating the diagnostic assessment of AD and aiding in the evaluation of treatment responses (Shoghi-Jadid et al., 2002).
Environmental Monitoring
Derivatives of nicotinonitrile, like this compound, are used in the development of chromogenic devices for the detection of harmful substances in the environment, such as cyanide in water. These compounds act as chemosensors, changing color in the presence of specific analytes, which allows for the visual detection and quantification of pollutants, contributing to safer drinking water and environmental protection (Schramm et al., 2016).
Material Synthesis
The compound is utilized in the synthesis of materials, such as diazadihydroacenaphthylene derivatives with isoxazoline rings, starting from related nitroethenes. These materials have potential applications in various fields, including organic electronics and photovoltaics, due to their unique chemical and physical properties (Soro et al., 2006).
Chemical Analysis and Synthesis
In chemical research, compounds like this compound are used in the study of sulfur oxyacids and radicals in the gas phase. Understanding the behavior of these compounds contributes to a deeper knowledge of chemical reactions and mechanisms, which is essential for the development of new synthetic methods and materials (Frank et al., 1997).
Hydroxyl Group Protection
In organic synthesis, protecting groups like tert-butyldimethylsilyl derivatives, which can be related to the functionality of this compound, are crucial for the selective modification of molecules. These protecting groups help in the stepwise synthesis of complex organic compounds by preventing unwanted reactions at sensitive functional groups (Corey & Venkateswarlu, 1972).
Safety and Hazards
Future Directions
New complexing agents, potentially tautomeric 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazole, its 5-methyl-and 5-phenyl-substituted analogs, and some their salts, were synthesized, and their structure was discussed on the basis of the 1H and 13C NMR, IR, and mass spectra, X-ray diffraction data, and published data . This suggests potential future directions for the study and application of “2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile” and similar compounds.
Mechanism of Action
Target of Action
Similar compounds such as 2-hydroxyethyl disulfide have been found to interact with proteins like lysozyme and glutathione s-transferase a1 .
Mode of Action
It’s known that similar compounds can inhibit the activities of multiple protein tyrosine phosphatases through the modification of an active site cysteine .
Biochemical Pathways
Related compounds have been found to influence the activity of enzymes involved in various biochemical pathways .
Pharmacokinetics
Similar compounds like thiodiglycol are known to be miscible with water and polar organic solvents , which could potentially influence the bioavailability of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile.
Result of Action
Related compounds have been found to exhibit various biological effects, such as inhibiting the activities of multiple protein tyrosine phosphatases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the compound . .
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein tyrosine phosphatases, which are crucial in regulating cellular signaling pathways . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, its interaction with protein tyrosine phosphatases can lead to changes in phosphorylation states of target proteins, thereby modulating signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization . The compound’s interaction with these enzymes can lead to changes in the overall metabolic state of the cell, influencing processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and overall bioavailability, affecting its efficacy in various biochemical processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The compound’s presence in these compartments can influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-5-8(2)12-10(9(7)6-11)14-4-3-13/h5,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWYJFAAKIJECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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